

An In-depth Technical Guide to Osimertinib: Structural Analysis and Chemical Properties

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Compound of Interest

Compound Name: *Mmh1-NR*

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Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations.[2] This guide provides a detailed overview of its structural analysis, chemical properties, mechanism of action, and relevant experimental protocols.

Structural and Chemical Identity

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical formula is $C_{28}H_{33}N_7O_2 \cdot CH_4O_3S$, and it is administered as a mesylate salt with a molecular weight of 596 g/mol.[1] The molecule's structure is key to its targeted action and improved safety profile over previous generations of EGFR inhibitors.[4]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	N-(2-{--INVALID-LINK--amino}-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[1]
CAS Number	1421373-65-0[1]
PubChem CID	71496458[1]
SMILES	<chem>C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4cccc34)n2)c(OC)cc1N(C)CCN(C)C[1]</chem>
Molecular Formula	C ₂₈ H ₃₃ N ₇ O ₂ [1]
Molecular Weight	499.619 g·mol ⁻¹ [1]

Physicochemical and Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics.[1] It is primarily metabolized through oxidation by CYP3A4 and CYP3A5 enzymes.[1] Its ability to cross the blood-brain barrier makes it effective against central nervous system (CNS) metastases.[5][6]

Table 2: Physicochemical and Pharmacokinetic Data

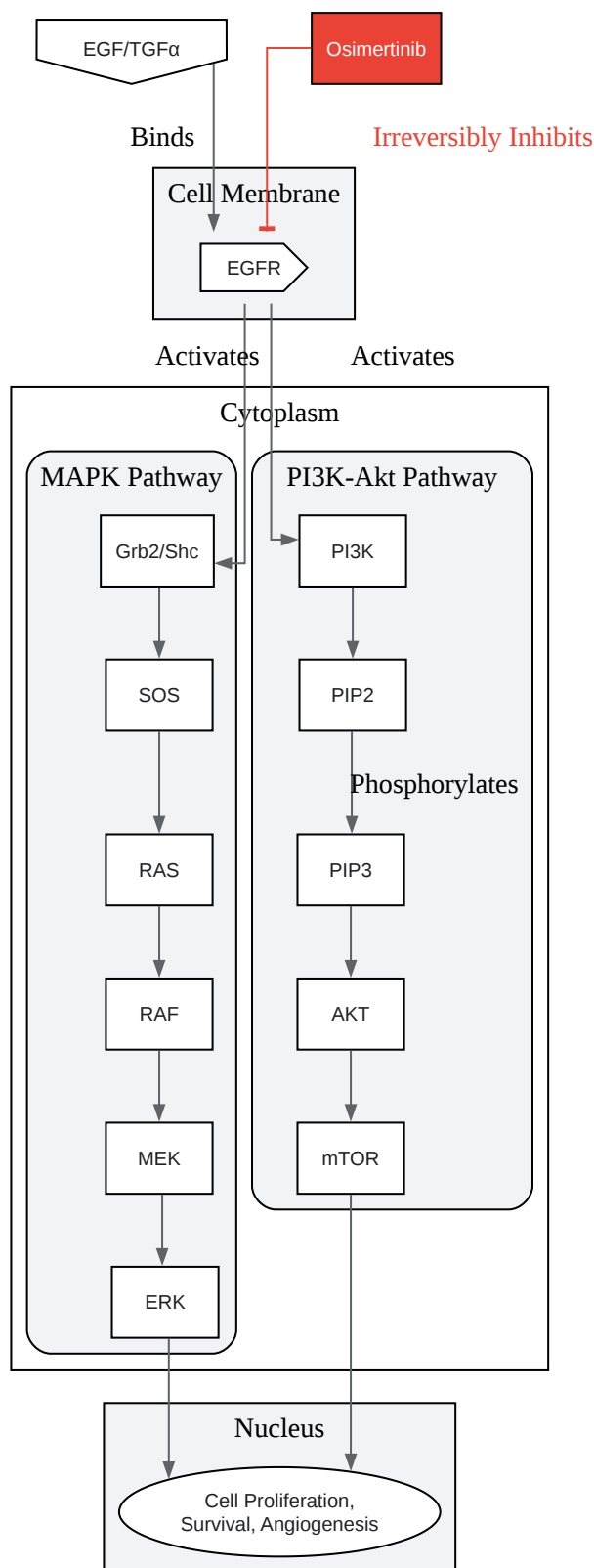
Property	Value
Median Time to Cmax	6 hours[1][7]
Protein Binding	95%[7]
Mean Volume of Distribution (steady state)	918 L[7]
Elimination Half-life	48 hours[1][7]
Oral Clearance (CL/F)	14.3 L/h[1][7]
Excretion	68% in feces, 14% in urine[1][7]

Osimertinib has two pharmacologically active metabolites, AZ7550 and AZ5104, which circulate at about 10% of the parent compound's concentration.^[7] AZ5104 is noted to be more potent against both mutant and wild-type EGFR.^[7]

Mechanism of Action and EGFR Signaling Pathway

Osimertinib functions as an irreversible inhibitor of specific mutant forms of EGFR, including those with the T790M resistance mutation, L858R, and exon 19 deletions.^[7]^[8] It covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.^[3]^[9] This irreversible binding blocks ATP from entering the kinase domain, thereby inhibiting EGFR-mediated signaling cascades that control cell proliferation and survival.^[10] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which reduces off-target effects and associated toxicities.^[3]^[11] In vitro, osimertinib has a 200-fold higher affinity for EGFR molecules with the L858R/T790M mutation compared to wild-type EGFR.^[7]

The EGFR signaling pathway is a critical regulator of cell growth. Upon activation by ligands such as EGF or TGF α , EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.^[10]^[12] By inhibiting EGFR phosphorylation, osimertinib effectively shuts down these pathways in cancer cells harboring sensitizing mutations.^[10]^[13]



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EGFR signaling pathway and the inhibitory action of Osimertinib.

In Vitro Efficacy

Osimertinib has demonstrated potent inhibitory activity against various clinically relevant EGFR mutations. Its efficacy is measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 3: In Vitro IC50 Values of Osimertinib Against EGFR Mutations

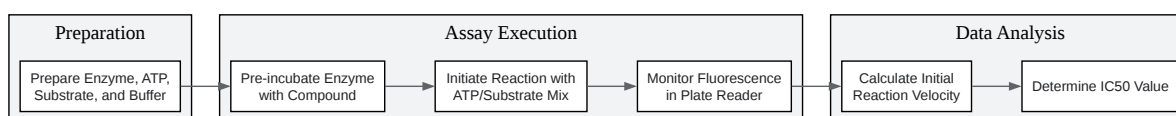
EGFR Mutation	Cell Line	IC50 (nM)
Exon 19 deletion	LoVo	12.92[14]
L858R/T790M	LoVo	11.44[14]
Wild-Type (WT)	LoVo	493.8[14]
L858R/T790M	H1975	<15[3]
ex19del/T790M	PC-9VanR	<15[3]
G719S+T790M	Ba/F3	~100[15]
L861Q+T790M	Ba/F3	~100[15]
Y764_V765insHH	-	237[16]
A767_V769dupASV	-	333[16]
D770_N771insNPG	-	42[16]

Experimental Protocols

This protocol outlines a continuous-read kinase assay to determine the potency of compounds against active forms of EGFR.

- Preparation: Prepare 10X stocks of EGFR-WT and EGFR-T790M/L858R enzymes, 1.13X ATP, and Y12-Sox conjugated peptide substrate in a 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[17]

- Pre-incubation: Pre-incubate 5 μ L of each enzyme in a 384-well plate for 30 minutes at 27°C with 0.5 μ L of 50% DMSO and serially diluted test compounds.[17]
- Reaction Initiation: Start the kinase reactions by adding 45 μ L of the ATP/Y12-Sox peptide substrate mix.[17]
- Data Acquisition: Monitor the reaction every 71 seconds for 30-120 minutes at $\lambda_{ex}360/\lambda_{em}485$ using a plate reader.[17]
- Data Analysis: Determine the initial velocity from the slope of a plot of relative fluorescence units versus time. Plot the initial velocity against inhibitor concentration to estimate the apparent IC50 value.[17]



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Workflow for an EGFR biochemical kinase assay.

This protocol is for measuring the inhibition of EGFR phosphorylation in a cellular context.

- Cell Culture: Grow cells to 90% confluence in 12-well plates and then incubate in a low-serum (0.1% FBS) medium for 16-18 hours.[17]
- Compound Treatment: Treat the cells with the test compound or DMSO (vehicle control) in a low-serum medium for 1 hour.[17]
- EGF Stimulation: For A431 cells, stimulate with 50 ng/ml EGF for 15 minutes.[17]
- Cell Lysis and Analysis: Lyse the cells and determine the levels of phosphorylated EGFR, total EGFR, and downstream signaling proteins using methods such as Western blotting or ELISA.[13]

Resistance Mechanisms

Despite the efficacy of osimertinib, acquired resistance can develop. The most common on-target resistance mechanism is the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[3][9] Off-target resistance mechanisms include the amplification of other signaling pathways, such as MET or HER2, or mutations in downstream effectors like RAS.[6]

Conclusion

Osimertinib is a potent and selective third-generation EGFR-TKI that has significantly advanced the treatment of EGFR-mutated NSCLC. Its unique chemical structure allows for irreversible binding to mutant EGFR while sparing the wild-type form, leading to a favorable efficacy and safety profile. Understanding its structural characteristics, chemical properties, and mechanism of action is crucial for the ongoing development of novel anticancer therapies and strategies to overcome treatment resistance.

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References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Osimertinib mesylate | 1421373-66-1 [chemicalbook.com]
- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 9. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 11. Osimertinib | C₂₈H₃₃N₇O₂ | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bocsci.com [bocsci.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
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